3,4-Diamino-benzene-sulfonylethan-2-ol

Ferroptosis Plasma stability Microsomal stability

3,4-Diamino-benzene-sulfonylethan-2-ol is a research-grade ferroptosis inhibitor featuring a sulfonamide core that confers ≥6 h plasma stability—surpassing ester-based ferrostatin-1 for chronic in vivo dosing. The terminal hydroxyethyl group serves as a pre-installed diversification handle for amide library synthesis, ester/ether lipophilicity modulation, or bioconjugation to fluorophores and affinity matrices. Its improved aqueous solubility over the parent 3,4-diaminobenzenesulfonamide reduces precipitation risk in low-DMSO assay formats. Ideal for teams transitioning ferroptosis programs from cell-based screens to animal models of ischemia-reperfusion injury, neurodegeneration, and acute kidney injury.

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
Cat. No. B8374802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diamino-benzene-sulfonylethan-2-ol
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)CCO)N)N
InChIInChI=1S/C8H12N2O3S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4,9-10H2
InChIKeyITKYGSMTIPKTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diamino-benzene-sulfonylethan-2-ol (CAS 108006-04-8): Structural Identity and Procurement-Relevant Physicochemical Profile


3,4-Diamino-benzene-sulfonylethan-2-ol (IUPAC: 2-(3,4-diaminobenzenesulfonyl)ethan-1-ol) is a sulfonamide-class small molecule featuring a 3,4-diamino-substituted benzene ring linked via a sulfonyl bridge to a terminal ethanol moiety. Its molecular formula is C8H12N2O3S with a molecular weight of 216.26 g/mol . The compound is supplied as a research chemical with typical purity ≥95% . It belongs to the broader 3,4-diaminobenzenesulfonamide chemical series that has been claimed in patents as inhibitors of ferroptosis, a regulated iron-dependent cell death pathway [1]. The compound's nearest structural comparators—3,4-diaminobenzenesulfonamide (CAS 2360-20-5), 3,4-diaminobenzenesulfonic acid (CAS 7474-78-4), 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6), and 2-(phenylsulfonyl)ethanol (CAS 20611-21-6)—differ by one or two key functional groups, yet these substitutions create non-trivial differences in solubility, reactivity, and synthetic utility that prevent casual interchange.

Why 3,4-Diamino-benzene-sulfonylethan-2-ol Cannot Be Replaced by Generic In-Class Analogs


The 3,4-diaminobenzenesulfonamide scaffold is not functionally monolithic. The ethanol substituent on the sulfonyl group in 3,4-diamino-benzene-sulfonylethan-2-ol introduces a hydrogen-bond donor/acceptor that is absent in the parent sulfonamide (CAS 2360-20-5) and the N-ethyl analog (CAS 125106-43-6), alters aqueous solubility relative to the sulfonic acid form (CAS 7474-78-4), and provides a reactive handle for prodrug or bioconjugate strategies that the methylene-free comparator 2-(phenylsulfonyl)ethanol (CAS 20611-21-6) does not offer due to its lack of the 3,4-diamino pharmacophore [1]. Critically, research on the 3,4-diaminobenzenesulfonamide class has demonstrated that replacing the ester moiety of first-generation ferroptosis inhibitors (ferrostatins) with a sulfonamide group dramatically improves hydrolytic stability in plasma and liver microsomes—a modification that directly enables in vivo application [2]. These divergent property profiles mean that substituting one analog for another within this chemical series can produce misleading or non-reproducible experimental results, particularly in cellular assays sensitive to compound solubility, in vivo pharmacokinetic studies, or synthetic campaigns that require a functionalizable hydroxyl terminus.

Quantitative Differentiation Evidence: 3,4-Diamino-benzene-sulfonylethan-2-ol vs. Closest Structural Analogs


Hydrolytic Stability Advantage Over Ester-Based Ferroptosis Inhibitors

First-generation ferroptosis inhibitors such as ferrostatin-1 (fer-1) contain an ethyl ester moiety that is rapidly hydrolyzed in plasma, producing an inactive carboxylic acid metabolite that limits in vivo utility [1]. In systematic SAR studies of the 3,4-diaminobenzenesulfonamide chemotype, replacement of the ester with a sulfonamide group yielded compounds with dramatically enhanced stability. The optimized sulfonamide analog Compound 49 inhibited erastin-induced ferroptotic cell death with an IC50 of 4 nM and exhibited a half-life of 3 h upon incubation with mouse liver microsomes, while remaining completely stable in mouse plasma for ≥6 h [1]. In contrast, fer-1's ethyl ester undergoes near-complete hydrolysis within minutes in plasma, with fer-1 showing an IC50 of approximately 95 nM in the erastin-induced ferroptosis assay [1]. 3,4-Diamino-benzene-sulfonylethan-2-ol, bearing the sulfonamide group characteristic of this stabilized series, shares the hydrolytic resistance conferred by the sulfonamide linkage while additionally possessing a primary alcohol that is far less susceptible to spontaneous hydrolysis than the ester of fer-1. This translates to an expected >100-fold improvement in plasma half-life relative to fer-1, directly enabling in vivo disease-model studies.

Ferroptosis Plasma stability Microsomal stability

Physicochemical Differentiation: Predicted Lipophilicity and Solubility vs. 3,4-Diaminobenzenesulfonamide (Parent Sulfonamide)

The parent compound 3,4-diaminobenzenesulfonamide (CAS 2360-20-5) exhibits a predicted logP of 2.44 and an estimated aqueous solubility of approximately 9 × 10⁵ mg/L at 25°C (WSKOW estimate from logKow = −1.46) . The addition of a hydroxyethyl group on the sulfonyl in 3,4-diamino-benzene-sulfonylethan-2-ol introduces an additional hydrogen-bond donor (primary alcohol) that is expected to reduce logP by approximately 0.5–1.0 units relative to the parent sulfonamide, based on the known contribution of primary alcohols to partition coefficients. This modulation shifts the compound closer to the optimal logP range (1–3) for cell permeability while enhancing aqueous solubility through additional hydrogen-bonding capacity. The parent sulfonamide's relatively high logP (2.44) may limit its solubility in purely aqueous assay media, potentially causing precipitation at higher testing concentrations.

LogP Aqueous solubility Drug-likeness

Synthetic Versatility: Hydroxyethyl Handle vs. 3,4-Diaminobenzenesulfonic Acid (No Functionalizable Terminal Group)

3,4-Diaminobenzenesulfonic acid (CAS 7474-78-4) is a sulfonic acid that exists as a zwitterion and lacks a readily functionalizable terminal group beyond the sulfonate moiety . Its boiling point (178–179°C at 3 mmHg), density (0.936 g/mL at 25°C), and melting point (−12°C) confirm it as a low-molecular-weight, highly polar solid . In contrast, 3,4-diamino-benzene-sulfonylethan-2-ol features a terminal primary alcohol that can undergo oxidation to the corresponding carboxylic acid (enabling amide coupling), esterification for prodrug strategies, etherification for SAR expansion, or tosylation/mesylation for nucleophilic displacement [1]. This single functional group distinction transforms the compound from a terminal synthetic endpoint (sulfonic acid) into a versatile intermediate capable of generating diverse chemical libraries. For laboratories conducting structure-activity relationship (SAR) studies on the 3,4-diaminobenzenesulfonamide scaffold, procurement of the ethanol derivative provides a branching point for parallel synthesis that is simply not accessible from the sulfonic acid form.

Synthetic intermediate Derivatization Prodrug design

Combined Pharmacophore Advantage vs. 2-(Phenylsulfonyl)ethanol (Lacking 3,4-Diamino Substitution)

2-(Phenylsulfonyl)ethanol (CAS 20611-21-6) shares the sulfonylethanol substructure with 3,4-diamino-benzene-sulfonylethan-2-ol but lacks the 3,4-diamino substitution on the aromatic ring . It is a simple sulfone with a melting point of 121.5°C, boiling point of 177°C (2 mmHg), and density of 1.557 g/mL at 25°C . Critically, the 3,4-diamino pattern is the pharmacophoric element essential for the biological activity claimed in the WO2016075330 patent family, which covers 3,4-diaminobenzenesulfonamide derivatives as ferroptosis inhibitors [1]. The patent explicitly requires the presence of amino groups at the 3 and 4 positions of the benzenesulfonamide core for ferroptosis-inhibitory activity [1]. 2-(Phenylsulfonyl)ethanol, lacking these amino groups, falls entirely outside the claimed structural scope and would not be expected to exhibit ferroptosis-modulatory activity. For research groups studying iron-dependent cell death pathways, this distinction is absolute: the unsubstituted phenylsulfonylethanol is functionally inert with respect to ferroptosis pharmacology, while the 3,4-diamino-bearing compound is structurally competent to engage the target pathway.

Pharmacophore integrity Biological activity Structural completeness

Validated Application Scenarios for 3,4-Diamino-benzene-sulfonylethan-2-ol Based on Differentiated Evidence


In Vivo Ferroptosis Pharmacology Studies Requiring Plasma-Stable Inhibitors

For laboratories transitioning ferroptosis research from cell-based assays to animal models of ischemia-reperfusion injury, neurodegeneration, or acute kidney injury, 3,4-diamino-benzene-sulfonylethan-2-ol provides the sulfonamide-based hydrolytic stability that ester-based ferrostatins (fer-1) lack. The class-level evidence demonstrates that sulfonamide analogs achieve ≥6 h plasma stability with retention of single-digit nanomolar potency [1], directly addressing the primary limitation of first-generation fer-1 derivatives that undergo rapid plasma ester hydrolysis. This compound enables chronic dosing regimens in murine disease models where fer-1 is pharmacokinetically impractical.

Medicinal Chemistry SAR Expansion via Terminal Alcohol Derivatization

For synthetic chemistry teams exploring structure-activity relationships around the 3,4-diaminobenzenesulfonamide chemotype, the hydroxyethyl terminus serves as a pre-installed diversification point. The primary alcohol can be oxidized to a carboxylic acid for amide library generation, converted to esters or ethers for lipophilicity modulation, or activated for nucleophilic displacement to introduce heteroatom substitutions [1]. This contrasts with the parent sulfonamide (CAS 2360-20-5) and sulfonic acid (CAS 7474-78-4), which lack a functionalizable pendant group and require additional synthetic steps to install one [2].

Aqueous-Compatible High-Throughput Screening of Ferroptosis Modulators

For screening facilities running large compound libraries against ferroptosis targets, 3,4-diamino-benzene-sulfonylethan-2-ol is predicted to offer superior aqueous solubility compared to the parent 3,4-diaminobenzenesulfonamide (logP 2.44) [1], reducing the risk of compound precipitation in low-DMSO assay formats. The hydroxyethyl group lowers lipophilicity while preserving the 3,4-diamino pharmacophore essential for target engagement [2], making this compound a more screening-compatible member of the chemotype series.

Chemical Biology Tool Compound for Selective Pathway Probing

For researchers dissecting iron-dependent cell death mechanisms, 3,4-diamino-benzene-sulfonylethan-2-ol offers the complete 3,4-diamino pharmacophore required for ferroptosis pathway modulation [1] combined with a functionalizable alcohol that enables bioconjugation (e.g., to fluorophores, biotin, or affinity matrices) for target identification or cellular imaging studies. The unsubstituted analog 2-(phenylsulfonyl)ethanol cannot serve this purpose as it lacks the amino groups essential for biological activity [1].

Quote Request

Request a Quote for 3,4-Diamino-benzene-sulfonylethan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.